(6-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a hydroxyacetic acid moiety attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The chloro and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Hydroxyacetic Acid Moiety: The hydroxyacetic acid moiety is attached via esterification or amidation reactions, depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of (6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a biphenyl derivative with a hydrogen atom replacing the chloro group.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)boronic acid: Similar structure but with a boronic acid moiety instead of hydroxyacetic acid.
(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)methanol: Similar structure but with a methanol group instead of hydroxyacetic acid.
Uniqueness
(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is unique due to the presence of the hydroxyacetic acid moiety, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C15H10ClF3O4 |
---|---|
Molecular Weight |
346.68 g/mol |
IUPAC Name |
2-[4-chloro-3-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10ClF3O4/c16-12-6-3-9(13(20)14(21)22)7-11(12)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI Key |
SELZMEAIXBVBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(C(=O)O)O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.